molecular formula C9H2N4Na2O4 B1662576 CNQX disodium salt CAS No. 479347-85-8

CNQX disodium salt

Cat. No. B1662576
CAS RN: 479347-85-8
M. Wt: 276.12 g/mol
InChI Key: YCXDDPGRZKUGDG-UHFFFAOYSA-L
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Description

CNQX disodium salt is a water-soluble, potent, and competitive AMPA and kainate receptor antagonist . It also antagonizes NMDA receptors at the glycine site . It increases GABAA receptor spontaneous postsynaptic currents (sPSCs) and shows neuroprotective actions .


Synthesis Analysis

CNQX disodium salt is a highly pure, synthetic, and biologically active compound . It is used in various research and development applications .


Molecular Structure Analysis

The molecular formula of CNQX disodium salt is C9H2N4Na2O4 . Its molecular weight on an anhydrous basis is 276.12 .


Chemical Reactions Analysis

CNQX disodium salt is an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors . It is involved in rapidly desensitizing responses in the central nervous system .


Physical And Chemical Properties Analysis

CNQX disodium salt is a pale yellow solid . It is soluble in water to more than 2 mg/mL when warmed .

Scientific Research Applications

Mechanism of Action

Target of Action

CNQX disodium salt is a potent antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors . These receptors are collectively referred to as non-N-methyl-D-aspartate (non-NMDA) glutamate receptors . AMPA and kainate receptors play a crucial role in fast excitatory synaptic transmission in the central nervous system .

Mode of Action

CNQX disodium salt interacts with its targets, the AMPA and kainate receptors, by competitively inhibiting them . The IC50 values are 0.3 μM for AMPA and 1.5 μM for kainate receptors . This means that CNQX disodium salt binds to these receptors and prevents the activation by their natural ligands, thereby inhibiting the transmission of excitatory signals .

Biochemical Pathways

The primary biochemical pathway affected by CNQX disodium salt is the glutamatergic synaptic transmission pathway . By antagonizing the AMPA and kainate receptors, CNQX disodium salt inhibits the excitatory synaptic transmission mediated by these receptors . This results in the suppression of the downstream effects of these pathways, which include various neuronal activities .

Pharmacokinetics

It is noted that cnqx disodium salt is a more water-soluble form of cnqx , which suggests that it may have good bioavailability.

Result of Action

The antagonistic action of CNQX disodium salt on AMPA and kainate receptors leads to several molecular and cellular effects. It can be used to isolate GABA A receptor-mediated spontaneous inhibitory postsynaptic currents . It also antagonizes non-NMDA receptor-mediated responses in cultured cerebellar granule cells . Furthermore, CNQX disodium salt shows neuroprotective effects in models of ischemia and inhibits seizure-like activity in hippocampal neurons .

Safety and Hazards

CNQX disodium salt may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is advised to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

As a potent and competitive AMPA/kainate receptor antagonist, CNQX disodium salt has potential applications in neuroscience research . It could be used to study the functional roles of neurotransmission mediated by glutamate receptors in both normal and abnormal brain functions .

properties

IUPAC Name

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXDDPGRZKUGDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2N4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019070
Record name Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CNQX disodium salt

CAS RN

479347-85-8
Record name Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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